(Dibromomethyl)benzene
Overview
Description
(Dibromomethyl)benzene, also known as benzal bromide or benzylidene bromide, is an organic compound with the molecular formula C₇H₆Br₂. It is a derivative of benzene where two bromine atoms are attached to a single carbon atom, which is also bonded to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dibromomethyl)benzene can be synthesized through the bromination of toluene or benzyl chloride. One common method involves the use of gaseous bromine in the presence of light or a catalyst. The reaction typically occurs at elevated temperatures (100-170°C) with light irradiation to facilitate the bromination process . Another method involves the use of N-bromosuccinimide (NBS) along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide at high temperatures .
Industrial Production Methods
In industrial settings, this compound is produced through a two-phase electrolysis process. This involves the use of aqueous sodium bromide containing a catalytic amount of hydrobromic acid as the electrolyte, and chloroform containing the alkyl aromatic compound as the organic phase. The reaction is carried out in a single-compartment electrochemical cell at temperatures between 10-15°C, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
(Dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form benzaldehyde.
Reduction Reactions: It can be reduced to form benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) is commonly used as a reagent for nucleophilic substitution reactions, resulting in the formation of benzaldehyde.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound to benzaldehyde.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce this compound to benzyl alcohol.
Major Products Formed
Benzaldehyde: Formed through oxidation or nucleophilic substitution reactions.
Benzyl Alcohol: Formed through reduction reactions.
Scientific Research Applications
(Dibromomethyl)benzene has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (dibromomethyl)benzene involves its reactivity with nucleophiles and electrophiles. The bromine atoms attached to the carbon atom make it highly reactive towards nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products such as benzaldehyde and benzyl alcohol .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar to (dibromomethyl)benzene but with only one bromine atom attached to the carbon atom.
Benzal Chloride: Similar structure but with chlorine atoms instead of bromine.
Benzylidene Chloride: Another similar compound with chlorine atoms.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which increases its reactivity and versatility in chemical reactions compared to its mono-brominated or chlorinated counterparts .
Properties
IUPAC Name |
dibromomethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZTATVUDMNLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977378 | |
Record name | (Dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-31-5 | |
Record name | Benzal bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha-Dibromotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha,alpha-dibromotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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